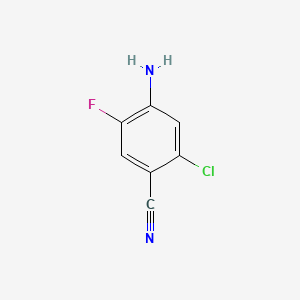

4-Amino-2-chloro-5-fluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-chloro-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJHYNUQJBQPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697727 | |

| Record name | 4-Amino-2-chloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228376-68-8 | |

| Record name | 4-Amino-2-chloro-5-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228376-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-chloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 4-Amino-2-chloro-5-fluorobenzonitrile

An In-depth Technical Guide to 4-Amino-2-chloro-5-fluorobenzonitrile: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of this compound (CAS No. 1228376-68-8), a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and drug discovery. The unique arrangement of its substituents—an activating amino group, and electron-withdrawing fluorine, chlorine, and nitrile moieties—creates a scaffold with nuanced reactivity and significant potential for creating complex, biologically active molecules. This guide moves beyond a simple recitation of facts to explain the underlying chemical principles that make this compound a valuable tool for the synthesis of targeted therapeutics.

Core Physicochemical and Structural Characteristics

This compound is a synthetically useful intermediate whose physical properties are influenced by the strong intermolecular forces imparted by the nitrile and amino groups, as well as the overall planarity of the benzene ring. While extensive experimental data for this specific isomer is not widely published, we can compile its fundamental attributes and predicted properties based on established chemical principles.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source / Comment |

| IUPAC Name | This compound | N/A |

| CAS Number | 1228376-68-8 | [1] |

| Molecular Formula | C₇H₄ClFN₂ | [2][3] |

| Molecular Weight | 170.57 g/mol | [2][3] |

| Appearance | Solid (Predicted) | Based on related structures |

| Melting Point | Not available | Experimental data not found in public literature |

| Boiling Point | Not available | Experimental data not found in public literature |

| Density | 1.42 g/cm³ (Predicted) | N/A |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, THF, Ethyl Acetate); sparingly soluble in nonpolar solvents and water. | General chemical principles |

Spectroscopic Profile: An Interpretive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are dictated by the interplay of the electron-donating amino group and the electron-withdrawing halogen and nitrile groups.

-

¹H NMR Spectroscopy: The molecule possesses two aromatic protons. Their chemical shifts are influenced by the ortho, meta, and para relationships with the four different substituents.

-

H-3 (proton ortho to -CN and -Cl): This proton is expected to be the most deshielded due to the strong anisotropic and inductive effects of the adjacent nitrile and chlorine atoms. Expected δ ≈ 7.5-7.8 ppm (doublet, due to coupling with Fluorine).

-

H-6 (proton ortho to -NH₂ and -F): This proton is shielded by the electron-donating amino group but deshielded by the adjacent fluorine. The net effect would place its resonance upfield relative to H-3. Expected δ ≈ 6.5-6.8 ppm (doublet, due to coupling with Fluorine).

-

-

¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are highly predictable based on substituent effects.

-

C-CN (Nitrile Carbon): Typically found in the 115-120 ppm range.[4]

-

C-NH₂ (Carbon bonded to Amino): The amino group is strongly shielding. Expected δ ≈ 145-150 ppm.

-

C-F (Carbon bonded to Fluorine): Fluorine is deshielding and will cause a large C-F coupling constant. Expected δ ≈ 155-160 ppm (d, ¹JCF ≈ 240-250 Hz).

-

C-Cl (Carbon bonded to Chlorine): Chlorine is deshielding. Expected δ ≈ 125-130 ppm.

-

Other Aromatic Carbons: The remaining two carbons will appear in the aromatic region (100-140 ppm), with their precise shifts determined by the combined electronic influences of all substituents.[5]

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear diagnostic peaks for the key functional groups.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity / Comment |

| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong, typically two bands for a primary amine. |

| C≡N Stretch (Nitrile) | 2220 - 2240 | Sharp, Medium. Conjugation slightly lowers the frequency. |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong, multiple bands. |

| C-F Stretch | 1000 - 1250 | Strong. |

| C-Cl Stretch | 700 - 850 | Strong. |

Mass Spectrometry (MS)

The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would appear at m/z 170. A key diagnostic feature would be the M+2 peak at m/z 172, with an intensity approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the electronic character of its functional groups. The amino group acts as a potent nucleophile and an ortho, para-director for electrophilic aromatic substitution, while the nitrile group can undergo nucleophilic attack or reduction.

-

Nucleophilicity of the Amino Group: The primary amine can readily participate in reactions such as N-acylation, N-alkylation, and condensation reactions. This reactivity is central to its role as a building block, allowing for its linkage to other molecular fragments.

-

Aromatic Substitution: While the ring is generally electron-deficient due to the halogen and nitrile groups, the powerful activating effect of the amino group can still direct electrophilic substitution to the C-3 position (ortho to the amine). However, such reactions may require carefully controlled conditions to avoid side reactions.

-

Transformations of the Nitrile Group: The nitrile group is a versatile functional handle. It can be:

-

Reduced to a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions.

-

The fluorine and chlorine substituents serve two primary roles: they modulate the electronic properties of the ring, influencing the reactivity of the other functional groups, and they provide steric bulk and lipophilicity, which are critical for tuning the pharmacokinetic properties of derivative drug candidates.[2]

A Plausible Synthetic Pathway

While a specific, published protocol for this exact isomer is elusive, a robust and logical synthetic route can be designed based on established organometallic and substitution chemistry. The following multi-step process illustrates a field-proven approach to constructing such a polysubstituted aniline.

Experimental Protocol: Proposed Synthesis

Step 1: Nitration of 1-Chloro-4-fluorobenzene

-

Rationale: This step introduces the nitrogen functionality, which will later be reduced to the key amino group. The directing effects of chlorine (ortho, para-directing) and fluorine (ortho, para-directing) will yield a mixture of isomers, with the desired 2-chloro-5-fluoro-1-nitrobenzene being a key product.

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid (150 mL) at 0 °C, add 1-chloro-4-fluorobenzene (50 g, 0.38 mol).

-

Slowly add a mixture of concentrated sulfuric acid (75 mL) and fuming nitric acid (75 mL) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice (500 g).

-

Extract the aqueous layer with dichloromethane (3 x 200 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting isomeric mixture is separated by column chromatography to isolate 2-chloro-5-fluoro-1-nitrobenzene.

-

Step 2: Cyanation of 2-Chloro-5-fluoro-1-nitrobenzene

-

Rationale: This step introduces the nitrile group via nucleophilic aromatic substitution (SNAAr). The nitro group is strongly electron-withdrawing, which activates the ring towards nucleophilic attack, facilitating the displacement of the chloro substituent.

-

Procedure:

-

In a flask, combine 2-chloro-5-fluoro-1-nitrobenzene (20 g, 0.11 mol), sodium cyanide (8.2 g, 0.17 mol), and dimethyl sulfoxide (DMSO) (100 mL).

-

Heat the mixture to 90 °C and stir for 6 hours.

-

Cool the reaction to room temperature and pour it into 500 mL of ice-water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield 2-fluoro-5-nitrobenzonitrile.

-

Step 3: Reduction of the Nitro Group

-

Rationale: The final step is the selective reduction of the nitro group to the amine. A common and effective method is using tin(II) chloride, which chemoselectively reduces nitro groups in the presence of nitriles.

-

Procedure:

-

To a solution of 2-fluoro-5-nitrobenzonitrile (15 g, 0.09 mol) in ethanol (200 mL), add tin(II) chloride dihydrate (90 g, 0.40 mol).

-

Heat the mixture to reflux and stir for 3 hours.

-

Cool the reaction to room temperature and carefully neutralize by adding saturated sodium bicarbonate solution until the pH is ~8.

-

Extract the mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethanol/water mixture to yield the final product, this compound.

-

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary value of this compound in modern drug discovery lies in its utility as a core fragment for the synthesis of protein kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers.

The Role as a Hinge-Binding Moiety

Most kinase inhibitors function by competing with ATP for binding in the enzyme's active site. A crucial interaction for many inhibitors is the formation of one or more hydrogen bonds with the "hinge region" of the kinase. The 4-aminobenzonitrile scaffold is ideally suited for this role:

-

The amino group can act as a hydrogen bond donor.

-

The nitrogen of the nitrile group , or a heterocyclic ring derived from it, can act as a hydrogen bond acceptor.

This bidentate interaction provides a strong anchor, positioning the rest of the inhibitor molecule to occupy other pockets within the active site, thereby achieving high potency and selectivity.

Causality of Halogen Substitution

The chlorine and fluorine atoms are not mere spectators. Their presence is a deliberate design choice to modulate the molecule's properties:

-

Fluorine: Often incorporated to improve metabolic stability by blocking sites susceptible to oxidative metabolism. It can also enhance binding affinity through favorable electronic interactions.

-

Chlorine: Increases lipophilicity, which can improve cell permeability and oral bioavailability. It can also be used to probe steric pockets within the active site to enhance selectivity.

Caption: Role of the aminobenzonitrile core in kinase inhibition.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Hazard Classifications: May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from light and incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a sophisticated chemical tool. While its physical and spectral properties are not yet fully documented in the public domain, its structure provides a clear roadmap for its reactivity and utility. Its true value is realized in its application as a versatile scaffold, particularly for crafting the next generation of targeted kinase inhibitors. The strategic placement of its functional groups offers medicinal chemists a powerful platform to fine-tune the potency, selectivity, and pharmacokinetic profiles of novel therapeutic agents.

References

- 1. echemi.com [echemi.com]

- 2. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9 | Benchchem [benchchem.com]

- 3. 4-Amino-2-chloro-6-fluorobenzonitrile | C7H4ClFN2 | CID 59635883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. compoundchem.com [compoundchem.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Spectroscopic Data for 4-Amino-2-chloro-5-fluorobenzonitrile: An In-Depth Technical Guide

Introduction

4-Amino-2-chloro-5-fluorobenzonitrile (CAS No: 1228376-68-8; Molecular Formula: C₇H₄ClFN₂) is a substituted aromatic nitrile of significant interest in medicinal chemistry and materials science.[1][2] Its unique arrangement of electron-withdrawing (chloro, fluoro, nitrile) and electron-donating (amino) groups on a benzene ring makes it a versatile building block for the synthesis of more complex bioactive molecules and functional materials.[1]

The unambiguous confirmation of its molecular structure and the assessment of its purity are paramount for its application in any synthetic workflow. Spectroscopic analysis is the cornerstone of this characterization process.[3] This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just raw data but also the underlying principles, experimental protocols, and interpretive logic essential for robust chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule.[4] By analyzing the chemical shifts, splitting patterns (multiplicity), and coupling constants, we can deduce the precise connectivity and chemical environment of each atom. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum reveals the disposition of hydrogen atoms within the molecule. The aromatic region is of particular interest, where two protons are expected. Their chemical shifts are influenced by the electronic effects of the surrounding substituents. The fluorine atom will introduce characteristic splitting patterns through ¹H-¹⁹F coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~7.3 - 7.5 | Doublet of doublets (dd) | JH3-F5 ≈ 8-10 Hz (meta), JH3-H6 ≈ 2-3 Hz (meta) | Deshielded by the adjacent electron-withdrawing chloro and nitrile groups. |

| H-6 | ~6.5 - 6.7 | Doublet of doublets (dd) | JH6-F5 ≈ 4-6 Hz (ortho), JH6-H3 ≈ 2-3 Hz (meta) | Shielded by the ortho amino group, leading to an upfield shift compared to H-3. |

| -NH₂ | ~4.5 - 5.5 | Broad singlet | - | Protons are exchangeable; signal position and shape are highly dependent on solvent, concentration, and temperature. |

Note: Predicted values are based on the analysis of substituent effects on similar aromatic systems. Experimental values may vary based on solvent and instrument conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a detailed look at the carbon framework.[3] Due to the molecule's asymmetry, seven distinct carbon signals are anticipated. A key feature will be the large, direct coupling between C-5 and the fluorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

| C-CN (Nitrile) | ~115 - 118 | Characteristic downfield signal for a nitrile carbon.[3] |

| C-NH₂ | ~148 - 152 | Carbon directly attached to the electron-donating amino group. |

| C-Cl | ~120 - 125 | Carbon bearing the chlorine atom. |

| C-F | ~155 - 160 (Doublet) | Significant downfield shift and large ¹JC-F coupling (≈240-260 Hz). |

| Aromatic C-H | ~110 - 135 | Signals for the two protonated aromatic carbons. |

| Aromatic C (quaternary) | ~100 - 110 | Quaternary carbon adjacent to the nitrile and amino groups. |

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR spectra relies on meticulous sample preparation and appropriate instrument parameter selection.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.[3]

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃), inside a 5 mm NMR tube.[3]

-

Expert Insight: DMSO-d₆ is often preferred as it can slow the exchange rate of amine protons, sometimes allowing for the observation of N-H coupling and resulting in sharper -NH₂ signals. Residual water in CDCl₃ can obscure the amine proton signals.[5]

-

-

Data Acquisition:

-

Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for better signal dispersion.

-

For ¹H NMR, acquire at least 16 scans.

-

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Maintain a constant sample temperature, typically 298 K.

-

NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic characterization.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6] The IR spectrum provides a distinct "fingerprint" for this compound based on its key structural motifs.

Characteristic IR Absorption Bands

The spectrum is expected to be dominated by absorptions corresponding to the amine, nitrile, and substituted aromatic ring functionalities.

Table 3: Key IR Absorption Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong | Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine (-NH₂).[7] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Characteristic of C-H bonds on the benzene ring. |

| C≡N Stretch (Nitrile) | 2220 - 2230 | Strong, Sharp | A highly characteristic and easily identifiable peak for the nitrile functional group.[3][7] |

| Aromatic C=C Bending | 1500 - 1600 | Medium-Strong | Skeletal vibrations of the aromatic ring. |

| C-F Stretch | 1200 - 1250 | Strong | Strong absorption due to the high polarity of the C-F bond. |

| C-Cl Stretch | 750 - 800 | Medium-Strong | Found in the fingerprint region of the spectrum.[7] |

Experimental Protocol for IR Analysis

For solid samples, several preparation methods are available. The thin solid film method is fast, straightforward, and avoids interfering signals from mulling agents like Nujol.[8][9]

Methodology:

-

Sample Preparation (Thin Solid Film):

-

Place a small amount (5-10 mg) of the solid sample into a small vial.[9]

-

Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.[8][9]

-

Using a pipette, place one or two drops of this solution onto the surface of a single, clean salt plate (e.g., KBr or NaCl).[8][10]

-

Allow the solvent to fully evaporate in a fume hood, leaving a thin, even film of the solid compound on the plate.[8][9]

-

-

Data Acquisition (FTIR):

-

First, collect a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.[11]

-

Place the salt plate with the sample film into the sample holder.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Trustworthiness Check: If peaks are too intense (flat-topped), the film is too thick. Clean the plate and prepare a new film using a more dilute solution. If peaks are too weak, add another drop of the solution to the existing film and re-measure.[8][9]

-

IR Analysis Workflow

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, offers clues about the molecule's structure.

Predicted Mass Spectrum (Electron Ionization)

For this compound (MW = 170.57), the mass spectrum will exhibit several key features.

-

Nitrogen Rule: The molecule contains two nitrogen atoms (an even number), so its molecular ion peak is expected to have an even-numbered mass, which is consistent with its monoisotopic mass of 170.[12]

-

Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for any chlorine-containing fragment. The M+• peak at m/z 170 (containing ³⁵Cl) will be accompanied by an M+2 peak at m/z 172 (containing ³⁷Cl) with an intensity of approximately one-third that of the M+• peak.

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z | Ion Identity | Fragmentation Pathway | Significance |

| 170/172 | [M]+• | - | Molecular ion peak; confirms molecular weight. |

| 143/145 | [M - HCN]+• | Loss of hydrogen cyanide | Characteristic fragmentation of aromatic nitriles. |

| 135 | [M - Cl]+ | Loss of a chlorine radical | Cleavage of the C-Cl bond. |

| 108 | [M - Cl - HCN]+ | Sequential loss of Cl and HCN | Further fragmentation of the primary fragment ion. |

Note: Fragmentation is a high-energy process, and other pathways are possible. These represent common and logical fragmentation events for this structure.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile and thermally stable compounds like the target molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like ethyl acetate or methanol.[13]

-

GC Parameters:

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250°C in splitless mode.[13]

-

Carrier Gas: Use Helium at a constant flow of 1.0 mL/min.[13]

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This ensures good separation from any potential impurities.[13]

-

-

MS Parameters:

-

Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.[13]

-

Mass Range: Scan a mass range of m/z 50-300 to ensure capture of the molecular ion and key fragments.[13]

-

Temperatures: Set the ion source and transfer line temperatures to 230°C and 280°C, respectively, to prevent condensation.[13]

-

MS Analysis Workflow

Caption: Workflow for GC-MS analysis.

Summary and Conclusion

The collective data from NMR, IR, and MS provide a robust and self-validating confirmation of the structure of this compound. Each technique offers a unique and essential piece of the structural puzzle, from the atomic connectivity mapped by NMR, to the functional groups identified by IR, and the definitive molecular weight provided by MS. The protocols and interpretive frameworks presented in this guide serve as a reliable blueprint for the rigorous characterization required in modern chemical research and development.

References

- 1. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.washington.edu [chem.washington.edu]

- 6. measurlabs.com [measurlabs.com]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eng.uc.edu [eng.uc.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 13. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of 4-Amino-2-chloro-5-fluorobenzonitrile: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-2-chloro-5-fluorobenzonitrile, a key intermediate in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a predictive analysis based on its molecular structure and the fundamental principles of solubility. Furthermore, it presents detailed, field-proven experimental protocols for researchers to accurately determine its solubility in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for applications in synthesis, formulation, and biological screening.

Introduction: Understanding the Molecule

This compound is a substituted benzonitrile derivative with a molecular structure that imparts a unique combination of polarity and potential for intermolecular interactions.[1] Its utility as a building block in the synthesis of bioactive molecules underscores the importance of understanding its solubility, a critical parameter that influences reaction kinetics, purification strategies, and the ultimate bioavailability of downstream compounds.[1][2]

The key functional groups that govern its solubility are:

-

Amino Group (-NH₂): A polar group capable of acting as a hydrogen bond donor.

-

Nitrile Group (-CN): A polar group that can act as a hydrogen bond acceptor.

-

Halogen Atoms (-Cl, -F): These electron-withdrawing groups contribute to the molecule's overall polarity and can participate in halogen bonding.

-

Aromatic Ring: A non-polar backbone that influences solubility in less polar solvents.

The interplay of these functional groups suggests that this compound will exhibit a nuanced solubility profile, with a preference for polar organic solvents. The principle of "like dissolves like" serves as a foundational concept for predicting its behavior.[3][4][5] Solvents with similar polarity and hydrogen bonding capabilities are more likely to effectively solvate the molecule.

Predictive Solubility Analysis

Based on the molecular structure, we can anticipate the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (methanol, ethanol). These solvents can effectively engage in hydrogen bonding and dipole-dipole interactions with the solute.

-

Moderate Solubility: Likely in moderately polar solvents such as acetone, ethyl acetate, and acetonitrile.

-

Low Solubility: Predicted in non-polar solvents like hexane, toluene, and diethyl ether, where the energetic cost of disrupting the solvent-solvent interactions to accommodate the polar solute is high.

It is crucial to note that these are qualitative predictions. For quantitative and precise data, experimental determination is essential.

Experimental Determination of Solubility: Protocols and Methodologies

To empower researchers with the ability to generate reliable solubility data, this section details two robust experimental protocols. The choice of method will depend on the available equipment and the required throughput.

The Shake-Flask Method with HPLC Quantification: The Gold Standard

This method is considered the most accurate for determining equilibrium solubility.[6] It involves saturating a solvent with the compound and then quantifying the dissolved amount.

Caption: Workflow for Shake-Flask Solubility Determination with HPLC.

-

Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vial in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours to ensure equilibrium is reached.[6]

-

Separation: After incubation, allow the vial to stand undisturbed to let the undissolved solid settle.

-

Filtration: Carefully withdraw a portion of the supernatant and filter it through a 0.45 µm syringe filter to remove any particulate matter.[7]

-

Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, like DMSO or acetonitrile) at a known concentration.

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations.

-

Analyze the filtered sample and the calibration standards using a validated HPLC method. A reverse-phase C18 column is often a good starting point.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the dissolved compound in the filtered sample by interpolating its peak area on the calibration curve.[4][7]

-

UV-Vis Spectroscopic Method: A High-Throughput Alternative

For rapid screening of solubility in multiple solvents, UV-Vis spectroscopy offers a faster, though potentially less precise, alternative to HPLC.[8] This method is contingent on the compound having a distinct chromophore that absorbs in the UV-Vis spectrum.

Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.

-

Sample Preparation: Prepare the saturated solution and filter it as described in the shake-flask method (steps 1-4).

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations in the same solvent. Measure the absorbance of each standard at λmax and plot a graph of absorbance versus concentration. This should yield a linear relationship as described by the Beer-Lambert law.[9]

-

Sample Analysis: Measure the absorbance of the filtered, saturated sample at λmax. If the absorbance is too high, dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the compound in the (diluted) sample. Account for any dilution factor to determine the final solubility.[10][11]

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Hexane | 0.1 | < Value> | < Value> |

| e.g., Toluene | 2.4 | < Value> | < Value> |

| e.g., Diethyl Ether | 2.8 | < Value> | < Value> |

| e.g., Ethyl Acetate | 4.4 | < Value> | < Value> |

| e.g., Acetone | 5.1 | < Value> | < Value> |

| e.g., Ethanol | 5.2 | < Value> | < Value> |

| e.g., Methanol | 5.1 | < Value> | < Value> |

| e.g., Acetonitrile | 5.8 | < Value> | < Value> |

| e.g., Dimethylformamide (DMF) | 6.4 | < Value> | < Value> |

| e.g., Dimethyl Sulfoxide (DMSO) | 7.2 | < Value> | < Value> |

Note: The values in this table are placeholders and should be populated with experimentally determined data.

The results should be analyzed in the context of solvent properties. A correlation between solubility and the polarity index of the solvents would validate the "like dissolves like" principle. Any deviations from the expected trend could indicate specific solute-solvent interactions, such as strong hydrogen bonding or steric effects.

Safety Considerations

When handling this compound and organic solvents, it is imperative to adhere to standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for the compound and each solvent before commencing any experimental work.[12][13][14] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15] All experimental procedures should be performed in a well-ventilated fume hood.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a systematic approach based on its molecular structure and established experimental methodologies can provide the necessary insights for its effective use in research and development. This guide offers a framework for predicting its solubility and provides detailed, actionable protocols for its accurate determination. By following these guidelines, researchers can confidently navigate the solubility landscape of this important chemical intermediate, thereby optimizing its application in the synthesis of novel and impactful molecules.

References

- 1. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.ws [chem.ws]

- 4. pharmaguru.co [pharmaguru.co]

- 5. Khan Academy [khanacademy.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 11. scirp.org [scirp.org]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. capotchem.com [capotchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Sourcing 4-Amino-2-chloro-5-fluorobenzonitrile: From Supplier Qualification to In-House Verification

Introduction: The Critical Role of a Niche Building Block

In the landscape of modern drug discovery and development, the precise architecture of small molecules dictates their biological activity and therapeutic potential. 4-Amino-2-chloro-5-fluorobenzonitrile (CAS No. 1228376-68-8) has emerged as a crucial structural motif and a versatile intermediate. Its unique substitution pattern—an activating amino group, and electron-withdrawing chloro, fluoro, and nitrile moieties—makes it a highly sought-after building block for synthesizing a new generation of targeted therapeutics, particularly kinase inhibitors and novel antibacterial agents.[1][2]

However, the journey from a promising molecular design to a clinical candidate is fraught with challenges, beginning with the procurement of starting materials. The quality of a key intermediate like this compound is not a trivial detail; it is the bedrock upon which subsequent synthetic steps and, ultimately, the integrity of the final active pharmaceutical ingredient (API) are built. Impurities, incorrect isomers, or batch-to-batch variability can lead to failed reactions, misleading biological data, and costly project delays.[3]

This guide provides an in-depth framework for researchers, chemists, and supply chain managers in the pharmaceutical and biotechnology sectors. It moves beyond a simple list of vendors to establish a robust, risk-based methodology for qualifying suppliers and analytically verifying the quality of this critical reagent.

The Strategic Importance of Supplier Qualification

Supplier qualification is a mandatory component of a regulated Pharmaceutical Quality System under Current Good Manufacturing Practices (cGMP).[3] Its purpose is to ensure a consistent and reliable supply of high-quality raw materials, thereby safeguarding against downstream failures.[3][4] For a specialized intermediate, this process involves a multi-faceted evaluation of a supplier's capabilities, documentation, and quality systems.

Regulatory bodies like the FDA and EMA mandate that manufacturers verify the compliance of their suppliers, especially for materials used in API synthesis.[4][5] Guidelines such as ICH Q7 (Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients) and USP General Chapter <1083> provide a framework for this process, emphasizing a risk-based approach.[4][6] The criticality of the material dictates the stringency of the qualification process. Given that this compound is a primary building block, it is considered a high-risk material requiring thorough vetting.

Identifying and Evaluating Commercial Suppliers

The first step is to identify potential suppliers. These can range from large-scale manufacturers to smaller, specialized chemical synthesis labs. An initial survey of the market reveals several vendors listing this compound. However, a deeper evaluation is necessary to move from a long list to a short list of qualified partners.

Comparative Analysis of Potential Suppliers

The following table summarizes publicly available information for representative suppliers of this compound (CAS: 1228376-68-8). This is an illustrative starting point for a researcher's own evaluation.

| Supplier | Stated Purity | Available Scale | Documentation Availability | Notes |

| ChemScene | ≥97%[7] | Grams | Product page with basic specs[7] | Offers a range of services including custom synthesis and commercial production.[7] |

| ChemicalBook | Varies by lister | Grams to Kilograms | Aggregates multiple suppliers[8] | A marketplace platform; requires vetting of the actual underlying manufacturer. |

| CymitQuimica | 95% (for an isomer)[9] | Milligrams to Grams | Basic product properties[9] | Important to verify the correct isomer is being offered. |

Note: This table is for illustrative purposes. Researchers must conduct their own due diligence and contact suppliers directly for the most current information, including Certificates of Analysis and pricing.

The Supplier Qualification Workflow

A systematic approach is crucial for selecting and maintaining a relationship with a supplier. The process should be documented and follow a logical, risk-based progression.

Caption: A risk-based workflow for qualifying a new supplier of a critical chemical intermediate.

Technical Verification: A Self-Validating System

Trust, but verify. While a supplier's Certificate of Analysis (CoA) provides a baseline for quality, independent analytical verification is a cornerstone of a robust quality control program.[10] It ensures the material meets the specific requirements of your synthesis and protects your research from the costly consequences of using substandard reagents.

Key Analytical Techniques for Verification

-

Identity and Structure:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Unambiguously confirms the molecular structure, including the specific isomeric arrangement of the substituents on the aromatic ring. It is also powerful for identifying organic impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution MS can confirm the elemental composition.

-

-

Purity:

Experimental Protocol: HPLC Purity Assay

This protocol provides a starting point for the quality control analysis of this compound. Method development and validation are required for use in a cGMP environment.

Objective: To determine the purity of a supplied batch of this compound by reverse-phase HPLC with UV detection.

Materials & Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (FA)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Sample vials

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Degas both mobile phases prior to use.

-

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of the reference standard (if available) or the supplier's sample into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to create a stock solution of ~100 µg/mL.

-

Prepare a working solution of ~10 µg/mL by further dilution.

-

-

Sample Preparation:

-

Prepare the supplied sample in the same manner as the standard to a final concentration of ~10 µg/mL.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the sample by the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

The retention time of the main peak in the sample should match that of the reference standard. Compare the peak shape and look for the presence of any co-eluting or unexpected impurity peaks.

-

Conclusion

Sourcing this compound for pharmaceutical research and development demands a level of scientific rigor that extends far beyond a simple purchasing transaction. By implementing a structured supplier qualification process rooted in cGMP principles and committing to in-house analytical verification, research organizations can mitigate supply chain risks, ensure experimental reproducibility, and build a solid foundation for their drug discovery programs. This diligent, science-driven approach transforms the procurement of a chemical intermediate from a potential liability into a strategic advantage.

References

- 1. This compound [myskinrecipes.com]

- 2. 4-Amino-2-chlorobenzonitrile | 20925-27-3 | Benchchem [benchchem.com]

- 3. pharmoutsourcing.com [pharmoutsourcing.com]

- 4. simplerqms.com [simplerqms.com]

- 5. What are the GMP Requirements for Supplier Qualification? - ECA Academy [gmp-compliance.org]

- 6. usp.org [usp.org]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 1228376-68-8 [chemicalbook.com]

- 9. 4-Amino-2-chloro-3-fluorobenzonitrile | CymitQuimica [cymitquimica.com]

- 10. reagent.co.uk [reagent.co.uk]

- 11. jocpr.com [jocpr.com]

Introduction: The Strategic Importance of a Multifunctional Building Block

An In-depth Technical Guide to 4-Amino-2-chloro-5-fluorobenzonitrile: A Cornerstone Intermediate in Modern Synthesis

In the landscape of pharmaceutical and agrochemical development, the efficiency and success of a synthetic route often hinge on the strategic selection of key intermediates. This compound (CAS No: 1228376-68-8) has emerged as a pivotal building block, valued for its unique constellation of functional groups that offer a versatile platform for constructing complex molecular architectures.[1][2] This substituted benzonitrile derivative, featuring an amino group, a nitrile moiety, and two different halogen atoms (chlorine and fluorine) on a benzene ring, provides chemists with multiple reactive sites to elaborate upon.[3]

The presence of a fluorine atom is particularly significant. The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[4][5] The amino and nitrile groups, meanwhile, are precursors to a wide array of other functionalities and are instrumental in the formation of various heterocyclic systems that form the core of many bioactive molecules.[6][7] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, reactivity, and application of this compound, underscoring its critical role as a chemical intermediate.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical characteristics of an intermediate is fundamental for its effective use in synthesis. The properties of this compound are summarized below.

| Property | Value |

| CAS Number | 1228376-68-8 |

| Molecular Formula | C₇H₄ClFN₂[1] |

| Molecular Weight | 170.57 g/mol [1] |

| Appearance | Off-white to yellow powder[4] |

| Purity | Typically ≥97%[1] |

| SMILES | N#CC1=CC(F)=C(N)C=C1Cl[1] |

| InChI Key | XAUGAORSTZPARZ-UHFFFAOYSA-N[3] |

Synthesis of this compound: A Methodological Overview

The industrial and laboratory-scale synthesis of this compound is critical for its availability as a starting material. While multiple proprietary methods exist, a common approach involves the cyanation of a substituted aniline precursor. One illustrative pathway begins with 4-chloro-2-fluoroaniline, which undergoes cyanation to introduce the nitrile group, yielding the target intermediate.

Illustrative Synthetic Protocol

A generalized laboratory procedure for the synthesis of a related compound, 4-Amino-5-chloro-2-fluorobenzonitrile, involves the reaction of 4-chloro-2-fluoroaniline with cyanogen bromide.[3] This type of reaction requires careful control of conditions to ensure safety and maximize yield.

Step 1: Reaction Setup

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-chloro-2-fluoroaniline in a suitable organic solvent.

-

Cool the mixture to 0-5°C using an ice bath.

Step 2: Addition of Cyanating Agent

-

Slowly add a solution of cyanogen bromide to the cooled aniline solution while maintaining the temperature between 0-5°C. The reaction is exothermic and requires careful monitoring.

-

A base, such as sodium hydroxide or potassium carbonate, is typically added to neutralize the hydrogen bromide formed during the reaction.[3]

Step 3: Reaction Monitoring and Workup

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, the mixture is typically quenched with water and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude this compound is then purified, commonly by recrystallization from a suitable solvent system, to achieve the desired purity for subsequent synthetic steps.

Synthetic Pathway Visualization

The following diagram illustrates a conceptual synthetic route for a halogenated aminobenzonitrile.

Caption: Conceptual synthesis of the target intermediate.

The Versatile Role of this compound in Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively or in concert to build molecular complexity. This makes it a valuable intermediate for pharmaceuticals, agrochemicals, and specialty chemicals.[8]

Reactivity and Transformation Potential

-

The Amino Group (-NH₂): This nucleophilic group is a handle for a vast number of transformations. It can be acylated, alkylated, or used as a nucleophile in substitution reactions.[3] Critically, it is often a key component in the formation of nitrogen-containing heterocycles, such as quinolones, benzodiazepines, and pyrimidines, which are prevalent scaffolds in medicinal chemistry.[3][9]

-

The Nitrile Group (-CN): The nitrile group is a versatile functional group that can be:

-

Reduced to a primary amine (-CH₂NH₂), providing a flexible linker.

-

Hydrolyzed to a carboxylic acid (-COOH), enabling the formation of amides or esters.

-

Utilized in cycloaddition reactions to form heterocyclic rings like tetrazoles.

-

-

The Halogen Substituents (-Cl, -F): The electron-withdrawing nature of the chlorine and fluorine atoms modulates the reactivity of the aromatic ring.[3] The fluorine atom, in particular, is often retained in the final active pharmaceutical ingredient (API) to confer desirable pharmacokinetic properties.[5] While generally stable, the chlorine atom can sometimes be displaced via nucleophilic aromatic substitution under specific conditions.

Application in the Synthesis of Bioactive Molecules

This compound serves as a key starting material for several classes of therapeutic agents.

-

Antibacterial Agents: This intermediate is used in the preparation of quinolone derivatives. The core quinolone structure is a potent inhibitor of bacterial DNA gyrase, and the substituents on the aromatic ring, derived from this intermediate, are crucial for modulating the antibacterial spectrum and potency.[3]

-

Kinase Inhibitors: In oncology, many small-molecule drugs function by inhibiting protein kinases. Substituted aminobenzonitriles are common starting points for synthesizing the heterocyclic cores of these inhibitors. The specific substitution pattern of this compound allows for the precise placement of functional groups required for binding to the kinase active site.[7]

Workflow for API Synthesis

The diagram below outlines a general workflow from the intermediate to a final API, highlighting the decision-making process in drug development.

Caption: General workflow from intermediate to API.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is essential.

-

Hazards: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is also considered toxic if swallowed and harmful to aquatic life.[10][11]

-

Handling: Use should be restricted to well-ventilated areas or fume hoods. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory to prevent skin and eye contact.[12] Avoid creating dust.

-

Storage: The compound should be stored in a tightly closed container in a cool, dry place, protected from light.[1][13]

Conclusion

This compound is more than just a chemical on a shelf; it is a testament to the power of strategic molecular design. Its unique combination of reactive sites—the nucleophilic amino group, the versatile nitrile, and the modulating halogen atoms—provides an efficient and reliable entry point into a diverse range of complex, high-value molecules. For scientists in drug discovery and development, this intermediate represents a crucial tool, enabling the synthesis of novel therapeutic agents with enhanced properties. Its continued application in the synthesis of antibacterial, anti-cancer, and other bioactive compounds solidifies its position as a cornerstone intermediate in modern organic synthesis.

References

- 1. chemscene.com [chemscene.com]

- 2. 1228376-68-8|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

- 12. capotchem.com [capotchem.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Fundamental Reaction Mechanisms of 4-Amino-2-chloro-5-fluorobenzonitrile

Introduction

4-Amino-2-chloro-5-fluorobenzonitrile is a highly functionalized aromatic building block of significant interest to researchers, particularly those in drug discovery and agrochemical development. Its unique substitution pattern, featuring an electron-donating amino group and electron-withdrawing chloro, fluoro, and nitrile groups, imparts a rich and complex reactivity profile. This guide provides an in-depth exploration of the core reaction mechanisms of this versatile molecule, offering both theoretical insights and practical, field-proven experimental protocols.

The strategic placement of the substituents governs the molecule's behavior in various chemical transformations. The interplay of inductive and resonance effects dictates the regioselectivity of electrophilic aromatic substitution, while the electron-deficient nature of the ring, particularly due to the nitrile and halogen substituents, opens avenues for nucleophilic aromatic substitution. Furthermore, the amino and nitrile functionalities serve as key handles for a wide range of chemical modifications, including acylation, alkylation, reduction, and hydrolysis. This guide will delve into these fundamental reaction mechanisms, providing the reader with a comprehensive understanding of how to effectively utilize this compound in synthetic strategies.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in the laboratory.

| Property | Value | Reference(s) |

| CAS Number | 1228376-68-8 | [1][2] |

| Molecular Formula | C₇H₄ClFN₂ | [1][2] |

| Molecular Weight | 170.57 g/mol | [1][2] |

| Appearance | Off-white to yellow powder | [3] |

| Purity | ≥97% | [2] |

Spectroscopic Data:

-

¹H NMR: A spectrum is available from chemical suppliers, which can be used for initial characterization.[1]

-

¹³C NMR, IR, MS: Further characterization using these techniques is recommended for unambiguous structure confirmation.[1]

Section 1: Nucleophilic Aromatic Substitution (SNAr)

The benzonitrile ring in this compound is rendered electron-deficient by the cumulative electron-withdrawing effects of the nitrile, chloro, and fluoro groups. This electronic characteristic makes the molecule susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is typically challenging for electron-rich aromatic systems.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A potent nucleophile attacks the aromatic ring at a carbon atom bearing a suitable leaving group (in this case, the chloro or fluoro substituent), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the leaving group. The regioselectivity of the nucleophilic attack is influenced by the positions of the electron-withdrawing groups, which stabilize the negative charge in the Meisenheimer complex.

While specific protocols for this compound are not extensively documented in publicly available literature, a representative procedure for a related compound, the ammonolysis of 2-fluoro-4-chlorobenzonitrile to produce 4-Amino-2-fluorobenzonitrile, illustrates the principles of SNAr in this class of molecules.[3][4]

Experimental Protocol: Representative Ammonolysis

Objective: To replace a chloro substituent with an amino group via nucleophilic aromatic substitution. This protocol is adapted from the synthesis of a related aminofluorobenzonitrile.[3][4]

Materials:

-

2-Fluoro-4-chlorobenzonitrile

-

Ammonia (aqueous or gaseous)

-

Base catalyst (e.g., sodium carbonate)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Reaction vessel (pressure-rated if using gaseous ammonia at elevated temperatures)

-

Standard laboratory glassware for workup and purification

Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-fluoro-4-chlorobenzonitrile in the chosen solvent.

-

Addition of Reagents: Add the base catalyst and the ammonia source.

-

Reaction Conditions: Heat the reaction mixture under controlled temperature and pressure. The specific conditions will depend on the reactivity of the substrate and the form of ammonia used.

-

Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture and perform an aqueous workup to remove the catalyst and any inorganic byproducts.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired aminobenzonitrile.

Caption: Workflow for a representative SNAr reaction.

Section 2: Electrophilic Aromatic Substitution (EAS)

While the electron-withdrawing groups on this compound generally deactivate the ring towards electrophilic attack, the powerful electron-donating and ortho-, para-directing amino group can still facilitate these reactions under appropriate conditions. The regiochemical outcome of an EAS reaction on this substrate will be a complex interplay of the directing effects of all four substituents.

-

Amino Group (-NH₂): Strongly activating and ortho-, para-directing.

-

Fluoro (-F) and Chloro (-Cl) Groups: Deactivating but ortho-, para-directing.

-

Nitrile Group (-CN): Strongly deactivating and meta-directing.

The positions ortho and para to the strongly activating amino group are the most likely sites for electrophilic attack. However, the steric hindrance and electronic effects of the adjacent chloro and fluoro groups will significantly influence the final product distribution.

A plausible synthetic route for a related compound, the reduction of a nitro group to an amine, is presented below as an example of a common transformation that alters the electronic properties of the aromatic ring, which is a key consideration in multi-step syntheses involving EAS.[5]

Experimental Protocol: Representative Nitro Group Reduction

Objective: To synthesize an aminobenzonitrile from a nitrobenzonitrile precursor. This protocol is adapted from the synthesis of 4-amino-2-chlorobenzonitrile.[5][6]

Materials:

-

2-Chloro-4-nitrobenzonitrile

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid

-

Sodium hydroxide solution

-

Standard laboratory glassware for reaction, workup, and purification

Methodology:

-

Reaction Setup: Prepare a solution of stannous chloride in concentrated hydrochloric acid in a flask equipped with a stirrer.

-

Addition of Substrate: Add the 2-chloro-4-nitrobenzonitrile in portions to the stannous chloride solution, maintaining the temperature below 30°C with external cooling.

-

Reaction: Stir the resulting slurry at room temperature for 2-3 hours.

-

Workup: Carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution to an alkaline pH while keeping the temperature around 25°C.

-

Isolation: Filter the crude product and wash it with water until neutral.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ether/hexane) to yield the pure aminobenzonitrile.

Caption: Directing effects of substituents in EAS.

Section 3: Reactions of the Amino Group

The primary amino group of this compound is a versatile functional handle for a variety of transformations, including acylation, alkylation, and diazotization. These reactions are fundamental in the synthesis of more complex molecules, such as kinase inhibitors and other pharmaceutically active compounds.

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form stable amide linkages. This reaction is often employed to protect the amino group during subsequent synthetic steps or to introduce specific functionalities.

A general protocol for the N-acylation of a similar aminophenol is provided below.

Experimental Protocol: Representative N-Acylation

Objective: To acylate the amino group to form an amide. This protocol is adapted from standard procedures for the acetylation of aminophenols.

Materials:

-

This compound

-

Acetic anhydride (or other acylating agent)

-

Buffer (e.g., sodium acetate)

-

Solvent (e.g., water)

-

Standard laboratory glassware

Methodology:

-

Reaction Setup: Suspend or dissolve the aminobenzonitrile in the chosen solvent.

-

Addition of Reagents: Add the buffer followed by the dropwise addition of the acylating agent.

-

Reaction: Stir the mixture, and if necessary, gently heat to drive the reaction to completion.

-

Isolation: Cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure N-acylated product.

Section 4: Reactions of the Nitrile Group

The nitrile group (-C≡N) is a valuable functional group that can be converted into a variety of other functionalities, including primary amines, carboxylic acids, and ketones.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is particularly useful for synthesizing diamine compounds.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction typically proceeds through an amide intermediate.

Experimental Protocol: Representative Nitrile Reduction

Objective: To reduce the nitrile group to a primary amine.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous solvent (e.g., tetrahydrofuran - THF)

-

Apparatus for inert atmosphere reactions

-

Standard laboratory glassware for workup and purification

Methodology:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous THF in a dry flask.

-

Addition of Substrate: Add a solution of the aminobenzonitrile in anhydrous THF dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux for several hours.

-

Quenching: Cool the reaction to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

-

Isolation: Filter the resulting granular precipitate and wash it with THF.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude diamine product, which can be further purified if necessary.

Caption: Key reactions of the nitrile group.

Applications in Drug Discovery: Synthesis of Kinase Inhibitors

This compound and its derivatives are valuable intermediates in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The aminobenzonitrile scaffold can be elaborated through various reactions, such as those described in the preceding sections, to construct complex heterocyclic systems that bind to the ATP-binding site of specific kinases.

For example, related aminobenzonitriles are used in the synthesis of inhibitors for Src kinase and other protein kinases.[7] The synthesis of these inhibitors often involves a key nucleophilic substitution step where the amino group of the benzonitrile derivative displaces a leaving group on a heterocyclic core, followed by further functionalization.

Conclusion

This compound is a multifaceted building block with a rich and tunable reactivity. A thorough understanding of its fundamental reaction mechanisms—nucleophilic and electrophilic aromatic substitution, and transformations of the amino and nitrile groups—is paramount for its effective application in the synthesis of complex target molecules. While detailed experimental data for this specific isomer can be limited, the principles of its reactivity can be confidently inferred from closely related analogues. This guide has provided a comprehensive overview of these principles, supplemented with representative experimental protocols, to empower researchers in their synthetic endeavors.

References

- 1. This compound(1228376-68-8) 1H NMR spectrum [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for 4-Amino-2-chloro-5-fluorobenzonitrile in Agrochemical Synthesis

Introduction: The Strategic Importance of 4-Amino-2-chloro-5-fluorobenzonitrile in Agrochemical Innovation

This compound is a highly functionalized aromatic compound that serves as a pivotal building block in the synthesis of modern agrochemicals.[1] Its strategic importance lies in the unique combination of reactive functional groups: a nucleophilic amino group, a versatile nitrile moiety, and a halogen-substituted phenyl ring. This distinct substitution pattern, particularly the presence of chlorine and fluorine atoms, is known to enhance the biological efficacy and metabolic stability of active ingredients in pesticides and herbicides.[1][2]

The electron-withdrawing nature of the nitrile and halogen substituents activates the aromatic ring, making it amenable to a variety of chemical transformations. This allows for the construction of complex heterocyclic scaffolds that are the core of many commercial and developmental agrochemicals.[1] This guide provides detailed application notes and protocols for the use of this compound in the synthesis of promising agrochemical intermediates, with a focus on the creation of pyrazole-based structures, a prominent class of insecticides.

Core Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective and safe use in synthesis.

| Property | Value | Source |

| CAS Number | 1228376-68-8 | [3] |

| Molecular Formula | C₇H₄ClFN₂ | [3] |

| Molecular Weight | 170.57 g/mol | [3] |

| Appearance | Off-white to yellow powder | [4] |

| Purity | Typically ≥97% | [3] |

| Storage | 4°C, protect from light | [3] |

Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Application in Insecticide Synthesis: A Gateway to Phenylpyrazole Scaffolds

Phenylpyrazole insecticides are a significant class of agrochemicals that act as potent blockers of GABA-gated chloride channels in insects. The synthesis of these complex molecules often relies on the construction of a substituted pyrazole ring attached to a functionalized phenyl group. This compound serves as an excellent starting material for generating such structures.

The following section outlines a representative synthetic workflow for the preparation of a key phenylpyrazole intermediate from this compound. This protocol is based on established chemical principles for pyrazole synthesis, such as the reaction of a 1,3-dielectrophile with a hydrazine.

Synthetic Workflow Overview

The overall strategy involves the transformation of the nitrile group of this compound into a β-ketonitrile, which can then undergo a cyclocondensation reaction with a hydrazine to form the pyrazole ring.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and insecticidal activity of 1-phenyl-5-aminopyrazole ecdysteroid analogs [nyxxb.cn]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 4-Amino-2-chloro-5-fluorobenzonitrile in Modern Pharmaceutical Development: Applications and Synthetic Protocols

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and sterically defined aromatic systems has become a cornerstone of rational drug design. 4-Amino-2-chloro-5-fluorobenzonitrile, a highly functionalized aromatic compound, has emerged as a critical building block for the synthesis of a new generation of targeted therapeutics. Its unique electronic and structural features—an electron-donating amino group, and electron-withdrawing nitrile, chloro, and fluoro substituents—provide a versatile platform for medicinal chemists to construct complex molecular architectures with tailored pharmacological profiles.

The presence of a fluorine atom can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to its biological target.[1][2] The strategic placement of chloro and fluoro substituents on the benzonitrile ring creates distinct regions of electron density, influencing the molecule's reactivity and allowing for selective chemical modifications. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical development, with a focus on its role in the synthesis of kinase inhibitors. Furthermore, it offers detailed, field-proven protocols for its synthetic manipulation, empowering researchers to leverage this valuable intermediate in their drug discovery programs.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 1228376-68-8 | [3] |

| Molecular Formula | C₇H₄ClFN₂ | [3] |

| Molecular Weight | 170.57 g/mol | [3] |

| Appearance | Off-white to yellow powder | |

| Purity | ≥97% | [3] |

| Storage | 4°C, protect from light | [3] |

Safety and Handling: this compound is classified as harmful and an irritant. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS).[4][5]

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

The this compound scaffold is particularly prominent in the synthesis of small-molecule kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By blocking the activity of specific kinases, these targeted therapies can inhibit tumor growth and survival.

One of the most significant applications of this scaffold is in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a receptor tyrosine kinase, and chromosomal rearrangements involving the ALK gene can lead to the expression of oncogenic fusion proteins that drive the growth of certain cancers, most notably non-small cell lung cancer (NSCLC).

Case Study: The Role in the Synthesis of ALK Inhibitors like Brigatinib (AP26113)

While the publicly available synthetic routes for the ALK inhibitor Brigatinib may not explicitly start from this compound in a single step, the core of the Brigatinib molecule features a di-substituted aminophenyl group that highlights the importance of related structural motifs. The synthesis of such complex molecules often involves the strategic coupling of functionalized aromatic building blocks. The reactivity of this compound makes it an ideal candidate for incorporation into such synthetic strategies.

The general approach to synthesizing many kinase inhibitors involves the construction of a core heterocyclic system, which is then functionalized with various substituted aromatic rings to optimize potency, selectivity, and pharmacokinetic properties. The amino group of this compound can serve as a key nucleophile or be transformed into other functional groups, while the halogenated positions provide handles for cross-coupling reactions to build the final drug architecture.

Below is a conceptual diagram illustrating the central role of ALK in cancer cell signaling and its inhibition by targeted therapies.

Caption: ALK signaling pathway and its inhibition.

Synthetic Protocols: Harnessing the Reactivity of this compound

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The amino group can act as a nucleophile, while the chloro and fluoro substituents activate the aromatic ring for nucleophilic aromatic substitution (SNAr) and can also participate in palladium-catalyzed cross-coupling reactions.